molecular formula C11H15Cl2O3P B14529728 Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester CAS No. 62346-69-4

Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester

Cat. No.: B14529728
CAS No.: 62346-69-4
M. Wt: 297.11 g/mol
InChI Key: GYDNWYZVYNPRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C11H15Cl2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by dichlorophenylmethyl and diethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester can be synthesized through the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For example, the reaction of diethyl phosphite with dichlorobenzyl chloride under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (dichlorophenylmethyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing phosphonic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, (dichlorophenylmethyl)-, diethyl ester is unique due to the presence of the dichlorophenylmethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62346-69-4

Molecular Formula

C11H15Cl2O3P

Molecular Weight

297.11 g/mol

IUPAC Name

[dichloro(diethoxyphosphoryl)methyl]benzene

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)11(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

GYDNWYZVYNPRIE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)(Cl)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.